SCH 51344-d3 is a deuterated derivative of SCH 51344, a compound known for its role as a selective inhibitor of receptor tyrosine kinases, particularly the AXL receptor. This compound has garnered interest in the field of cancer research due to its potential in modulating signaling pathways involved in tumor progression and metastasis. The deuteration of SCH 51344 to form SCH 51344-d3 enhances its pharmacokinetic properties, potentially leading to improved bioavailability and stability.
SCH 51344-d3 is classified under heterocyclic compounds, specifically quinoline derivatives. Quinolines serve as important scaffolds in organic synthesis, enabling the construction of complex molecular architectures. The original compound, SCH 51344, has been studied primarily for its effects on cancer cell behavior, particularly in lung cancer models .
The synthesis of SCH 51344-d3 involves several key steps that typically include:
The synthetic route may involve multiple reaction steps including nucleophilic substitutions and cyclization reactions, which are optimized for yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure of the synthesized compound.
The molecular structure of SCH 51344-d3 retains the core quinoline framework with specific modifications due to deuteration. The presence of deuterium alters the vibrational frequencies observed in infrared spectroscopy, which can be used to distinguish it from its non-deuterated counterpart.
SCH 51344-d3 participates in various chemical reactions typical for heterocyclic compounds:
The reactivity of SCH 51344-d3 can be influenced by the presence of electron-withdrawing or electron-donating groups on the quinoline ring, which affects its electrophilicity and nucleophilicity.
The mechanism of action for SCH 51344-d3 primarily involves inhibition of AXL receptor signaling pathways. By blocking AXL activation, SCH 51344-d3 disrupts downstream signaling cascades that promote cell survival, proliferation, and migration in cancer cells.
Experimental studies have shown that treatment with SCH 51344 leads to decreased phosphorylation of downstream targets associated with tumor growth and metastasis. This has been validated through various assays including Western blotting and cell migration assays .
SCH 51344-d3 is primarily utilized in cancer research settings. Its applications include:
SCH 51344-d3 is a deuterated analog of the Ras inhibitor SCH 51344, featuring strategic deuterium substitution at the methoxy (-OCH₃) group. Its molecular formula is C₁₆H₁₇D₃N₄O₃, with a precise molecular weight of 319.37 g/mol [1] [7]. The isotopic labeling involves replacement of three hydrogen atoms with deuterium at the methoxy moiety adjacent to the quinoline ring, yielding the chemical name: 2-(2-((6-(methoxy-d₃)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol [1]. This modification retains the core pyrazoloquinoline scaffold but introduces distinct isotopic properties critical for traceability in experimental assays.
The isotopic purity of SCH 51344-d3 typically exceeds 98%, ensuring minimal interference from non-deuterated species in detection methods. The incorporation site was selected to minimize alterations to the molecule’s steric and electronic properties while maximizing utility as an internal standard in mass spectrometry [1] [7].
Table 1: Atomic Composition of SCH 51344-d3
Element | Count | Isotopic Form |
---|---|---|
Carbon | 16 | ¹²C |
Hydrogen | 17 | ¹H |
Deuterium | 3 | ²H |
Nitrogen | 4 | ¹⁴N |
Oxygen | 3 | ¹⁶O |
Deuteration induces subtle but significant changes in SCH 51344’s physicochemical properties:
Table 2: Comparative Properties of SCH 51344 and SCH 51344-d3
Property | SCH 51344 | SCH 51344-d3 |
---|---|---|
Molecular Formula | C₁₆H₂₀N₄O₃ | C₁₆H₁₇D₃N₄O₃ |
Molecular Weight | 316.36 g/mol | 319.37 g/mol |
[M+H]⁺ (Calculated) | 317.1610 | 320.1792 |
logP (Predicted) | 1.8 ± 0.2 | 1.8 ± 0.2 |
Metabolic t₁/₂ (Liver microsomes) | 42 min | 76 min |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in positive mode shows a dominant protonated molecular ion at m/z 320.18 [M+H]⁺ for SCH 51344-d3. Characteristic fragment ions include:
The absence of a triplet at m/z 317–319 confirms high isotopic purity (>98%). Tandem MS/MS reveals identical fragmentation pathways to non-deuterated SCH 51344, affirming structural preservation outside the labeling site [4] [9].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) highlights deuterium-induced perturbations:
¹³C NMR detects an upfield shift of the methoxy carbon from δ 55.8 ppm to δ 55.2 ppm due to isotopic effects, while other carbons (e.g., quinoline C-6 at δ 162.1 ppm) show <0.1 ppm variance [10].
Infrared Spectroscopy
FT-IR analysis (ATR mode) shows minimal differences:
SCH 51344-d3 exhibits enhanced stability under standard storage conditions (-20°C in anhydrous DMSO), with <0.5% degradation over 6 months [7]. Key degradation pathways include:
Deuteration confers kinetic stability against oxidative demethylation, with a 40% reduction in degradation products observed in accelerated stability studies (40°C/75% RH). SCH 51344-d3 is incompatible with strong oxidizers but stable in inert atmospheres [7].
Table 3: Stability Profile of SCH 51344-d3
Stress Condition | Major Degradant | Degradation Rate |
---|---|---|
UV Light (254 nm, 24 h) | Demethylated analog (m/z 303) | 15–20% |
H₂O₂ (0.3%, 37°C, 48 h) | N-Oxide (m/z 336) | 10–12% |
pH 2.0 Buffer (70°C, 24 h) | Ether cleavage product (m/z 247) | 25–30% |
Plasma (37°C, 4 h) | Dehydroxylated metabolite | <5% |
Experimental Note: Stability testing utilized HPLC-UV with a pentafluorophenyl column (Ascentis® Express F5) for separation of degradants, analogous to vitamin D metabolite analyses [5].